5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine
Overview
Description
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyridine ring. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position of the imidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-imidazol-4-amine with acetylene dicarboxylates or fumaric/maleic acid derivatives, followed by intramolecular cyclization to form the imidazopyridine core . The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the nitrogen atoms in the imidazole ring.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Cross-Coupling: Palladium catalysts and appropriate ligands are typically used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazopyridines, while cross-coupling reactions can produce complex heterocyclic compounds with diverse functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, imidazopyridines have been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazo[4,5-b]pyridine: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
5-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine: Similar structure with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
5-Chloro-1H-imidazo[4,5-b]pyridine: Lacks the methyl group, which may alter its chemical properties and biological effects.
Uniqueness
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of both the chlorine and methyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-1-methylimidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMBZTRAJGJNHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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